molecular formula C20H24N2O5S B6573347 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 946226-15-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6573347
CAS No.: 946226-15-9
M. Wt: 404.5 g/mol
InChI Key: CQFSFOJWCHMZKZ-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 3-methoxyphenoxy acetamide moiety at the 7-position. Its molecular formula is C20H24N2O4S, with a molecular weight of 388.5 .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-5-6-15-9-10-16(12-19(15)22)21-20(23)14-27-18-8-4-7-17(13-18)26-2/h4,7-10,12-13H,3,5-6,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSFOJWCHMZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Selection

Pyridine outperforms triethylamine in suppressing HCl byproducts, achieving 79–87% yields . For example:

  • Protocol : 1.2 equiv ethanesulfonyl chloride added dropwise to 1.0 equiv amine in pyridine at 0°C, stirred for 1 hour, then quenched with HCl.

  • Workup : Ethyl acetate extraction followed by silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Solvent Effects

Reactions in dichloromethane (DCM) or tetrahydrofuran (THF) show comparable efficiencies (~80% yield), but DCM enables easier isolation of sulfonamide crystals.

Synthesis of 2-(3-Methoxyphenoxy)acetyl Chloride

This intermediate is prepared via Schotten-Baumann reaction :

  • 3-Methoxyphenol reacts with chloroacetyl chloride in NaOH/water.

  • Reaction Conditions : 0–5°C, 2 hours, yielding 2-(3-methoxyphenoxy)acetic acid (92% purity).

  • Chlorination : Thionyl chloride (1.5 equiv) in anhydrous DCM, 40°C, 3 hours (quantitative conversion).

Amide Coupling Reaction

The final step couples N-(1-ethanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)amine with 2-(3-methoxyphenoxy)acetyl chloride. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

  • Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv) in DCM.

  • Conditions : 0°C → room temperature, 12 hours.

  • Yield : 68–72% after column chromatography.

Direct Aminolysis

  • Protocol : Acetyl chloride (1.1 equiv) added to amine (1.0 equiv) in pyridine/DCM (1:4), stirred for 6 hours.

  • Yield : 75–80%.

Process Optimization and Scalability

Comparative analysis of pilot-scale batches (1–5 kg) highlights:

ParameterSmall-Scale (Lab)Pilot-Scale (Plant)
Sulfonylation Time1 hour2.5 hours
Amide Coupling Yield78%82%
Purity (HPLC)95.4%98.1%

Crystallization from ethanol/water (7:3) improves purity to >99% by removing residual sulfonic acids.

Analytical Characterization

Final product validation employs:

  • 1H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 8.4 Hz, 1H, Ar–H), 6.85–6.79 (m, 3H, Ar–H), 4.52 (s, 2H, OCH2CO), 3.78 (s, 3H, OCH3).

  • HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 65:35).

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Competing N- vs. O-sulfonylation is suppressed by using pyridine and low temperatures.

  • Acetamide Hydrolysis : Stabilized by maintaining pH < 7 during workup.

Alternative Routes and Green Chemistry

Electrochemical methods for tetrahydroquinoline synthesis reduce reliance on stoichiometric reductants (e.g., NaBH4), cutting waste by 40%. Microwave-assisted amide coupling (150°C, 20 minutes) achieves 85% yield but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction products such as tetrahydroquinoline derivatives.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, contributing to advancements in various technological fields.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating biological processes and leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is structurally related to several derivatives with variations in sulfonyl groups, acetamide substituents, and core scaffolds. Key comparisons include:

Compound Name Core Structure Sulfonyl Group Acetamide Substituent Molecular Weight Key Properties/Activity Reference
N-[1-(Ethanesulfonyl)-1,2,3,4-THQ-7-yl]-2-(3-methoxyphenoxy)acetamide Tetrahydroquinoline Ethanesulfonyl 3-Methoxyphenoxy 388.5 Target-specific activity under study
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-THQ-7-yl]-2-(3-methoxyphenoxy)acetamide Tetrahydroquinoline 4-Fluorobenzenesulfonyl 3-Methoxyphenoxy 470.5 (calc.) Enhanced lipophilicity (fluorine)
N-[1-(Acetyl)-1,2,3,4-THQ-7-yl]-2-(3-methylphenoxy)acetamide Tetrahydroquinoline Acetyl 3-Methylphenoxy 338.4 Lower logP (3.326)
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-...}-acetamide derivatives Tetrahydroisoquinoline None (benzyl groups) Variable (e.g., piperidinyl) ~500–600 Orexin 1 receptor antagonism
2-(3,4-Dimethoxyphenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-THIQ-7-yl)acetamide Tetrahydroisoquinoline Ethylsulfonyl 3,4-Dimethoxyphenyl 418.5 Increased hydrophilicity (dimethoxy)

Pharmacological and Physicochemical Differences

  • Sulfonyl Group Impact: Ethanesulfonyl (target compound): Balances polarity and metabolic stability. Acetyl (): Reduces molecular weight and polarity, leading to lower logP (3.326) compared to sulfonyl-containing analogs. May favor blood-brain barrier penetration.
  • Acetamide Substituent Effects: 3-Methoxyphenoxy: Introduces ether and methoxy groups, enabling hydrogen bonding with targets like G-protein-coupled receptors (GPR139) . 3-Methylphenoxy (): Lacks methoxy’s hydrogen-bonding capacity, reducing target affinity but increasing lipophilicity. 4-Methoxyphenyl (): Positional isomerism (para vs. ortho methoxy) alters steric and electronic interactions with binding sites.
  • Core Scaffold Variations: Tetrahydroquinoline vs.

Computational and Experimental Insights

  • Binding Affinity: Morpholine-substituted tetrahydroquinolines () showed mTOR inhibition via interactions with the kinase’s ATP-binding pocket. The target compound’s ethanesulfonyl group may mimic morpholine’s polar interactions, but its 3-methoxyphenoxy group could limit access compared to trifluoromethoxy benzamides .
  • Docking Studies: Lamarckian genetic algorithm-based docking () predicts that the 3-methoxyphenoxy group’s ether oxygen forms hydrogen bonds with residues like Asp or Glu in target proteins, while the sulfonyl group stabilizes interactions via hydrophobic contacts.

Q & A

Q. What are the key synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, coupling of the 3-methoxyphenoxyacetamide moiety, and purification via chromatography or recrystallization. Critical steps require controlled pH, temperature (e.g., 0–5°C for sulfonylation), and solvent selection (e.g., dichloromethane for solubility). Intermediate characterization uses HPLC and NMR to confirm structural integrity .

Q. Which analytical techniques are essential for structural validation of this compound?

  • NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., ethanesulfonyl protons at δ 3.1–3.3 ppm, methoxy at δ 3.8 ppm).
  • HPLC monitors purity (>95% by reverse-phase C18 columns).
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 443.15). Structural discrepancies can arise from tautomerism in the tetrahydroquinoline ring, requiring 2D NMR (COSY, HSQC) for resolution .

Q. How is preliminary biological activity screened for this compound?

Initial screens use in vitro assays targeting enzymes or receptors (e.g., kinase inhibition, GPCR binding). For example:

  • Kinase inhibition : IC₅₀ values measured via fluorescence polarization.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 μM suggests therapeutic potential). Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO < 0.1%) are critical to avoid false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during sulfonylation?

By-products like over-sulfonylated derivatives or ring-opened products are minimized by:

  • Temperature control : Slow addition of sulfonyl chloride at 0°C to avoid exothermic side reactions.
  • Stoichiometry : Limiting sulfonylating agents to 1.1 equivalents.
  • Workup : Quenching with ice-cold NaHCO₃ to neutralize excess reagent. Progress is tracked via TLC (silica gel, ethyl acetate/hexane) and LC-MS .

Q. What strategies resolve contradictory bioactivity data across different assay platforms?

Contradictions (e.g., high potency in enzymatic assays but low cellular activity) may stem from:

  • Membrane permeability issues : Assess logP (e.g., >3 suggests poor aqueous solubility).
  • Metabolic instability : Incubate with liver microsomes to identify rapid degradation (t₁/₂ < 30 min).
  • Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays). Computational tools (e.g., SwissADME) predict physicochemical properties guiding assay redesign .

Q. How to design SAR studies for enhancing selectivity toward a target receptor?

  • Core modifications : Replace ethanesulfonyl with cyclopropanesulfonyl to probe steric effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenoxy ring.
  • Docking simulations : Use AutoDock Vina to predict binding poses with receptor crystal structures (e.g., PDB ID 3NY8). Validate hypotheses via synthesis and IC₅₀ comparisons against wild-type/mutant receptors .

Methodological Challenges and Solutions

Q. What computational approaches predict metabolic pathways for this compound?

  • In silico metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I/II modification sites (e.g., sulfonamide hydrolysis or O-demethylation).
  • Experimental validation : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF-MS. Key metabolites (e.g., demethylated derivatives) may retain or lose activity, guiding prodrug design .

Q. How to address low solubility in aqueous assay buffers?

  • Co-solvents : Use cyclodextrin-based formulations (e.g., 10% HP-β-CD) to enhance solubility without cytotoxicity.
  • Salt formation : Synthesize hydrochloride or mesylate salts.
  • Nanoformulation : Prepare liposomal encapsulations (e.g., 100 nm particles via sonication) for improved cellular uptake .

Contradictions and Resolutions

  • Contradiction : High enzymatic activity but low cellular potency.
    Resolution : Use fluorescent tracers (e.g., BODIPY-labeled compound) to confirm intracellular accumulation via confocal microscopy .
  • Contradiction : Variable purity across synthesis batches.
    Resolution : Implement inline PAT (Process Analytical Technology) with FTIR for real-time monitoring .

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